molecular formula C11H14N2O2S B14470721 alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide CAS No. 65254-79-7

alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide

Katalognummer: B14470721
CAS-Nummer: 65254-79-7
Molekulargewicht: 238.31 g/mol
InChI-Schlüssel: BMIBMNKFMSZTQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide is a complex organic compound consisting of 14 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is notable for its unique structure, which includes a mercapto group (–SH) and an amide group (–CONH–), making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide typically involves the reaction of benzeneacetamide with a mercapto-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides or sulfonic acids, while reduction of the amide group can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein modification.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a probe for studying biochemical pathways.

    Industry: It is employed in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide exerts its effects involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetic acid: This compound is structurally similar but contains an additional carboxylic acid group (–COOH).

    Benzeneacetamide, alpha-((2-mercapto-1-oxopropyl)amino): This is another closely related compound with a similar molecular structure.

Uniqueness

Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research.

Eigenschaften

CAS-Nummer

65254-79-7

Molekularformel

C11H14N2O2S

Molekulargewicht

238.31 g/mol

IUPAC-Name

N-(2-amino-2-oxo-1-phenylethyl)-2-sulfanylpropanamide

InChI

InChI=1S/C11H14N2O2S/c1-7(16)11(15)13-9(10(12)14)8-5-3-2-4-6-8/h2-7,9,16H,1H3,(H2,12,14)(H,13,15)

InChI-Schlüssel

BMIBMNKFMSZTQZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC(C1=CC=CC=C1)C(=O)N)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.